
Des(octyl)hexyl fingolimod
Übersicht
Beschreibung
Des(octyl)hexyl fingolimod is a chemical substance with the molecular formula C17H29NO2 and a molecular weight of 279.42 . It is also known by other names such as 1,3-Propanediol, 2-amino-2-(2-(4-hexylphenyl)ethyl)- . It is related to Fingolimod, a well-tolerated, highly effective disease-modifying therapy used in the management of multiple sclerosis .
Synthesis Analysis
While specific synthesis details for Des(octyl)hexyl fingolimod were not found, a six-step synthesis of Fingolimod starting from readily available and inexpensive starting material diethyl acetamidomalonate has been reported .
Molecular Structure Analysis
The molecular structure of Des(octyl)hexyl fingolimod consists of an amino diol polar head group, a 1,4 di substituted phenyl ring, and a lipophilic alkyl tail .
Physical And Chemical Properties Analysis
Des(octyl)hexyl fingolimod has a molecular formula of C17H29NO2 and a molecular weight of 279.42 . Additional physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Multiple Sclerosis (MS) Management
Des(octyl)hexyl fingolimod: is primarily recognized for its role in the management of multiple sclerosis (MS) . As an analog of sphingosine 1-phosphate (S1P), it modulates S1P receptors, leading to lymphocyte sequestration and reduced inflammation in the central nervous system (CNS) .
Neurodegenerative Diseases
Research suggests potential therapeutic effects of fingolimod in neurodegenerative diseases like Alzheimer’s disease (AD) and Parkinson’s disease (PD) . It may modulate pathways involved in disease progression, offering a novel approach to treatment .
Epilepsy
In epilepsy, fingolimod has shown promise in experimental models. It may reduce the frequency and severity of seizures by affecting neuroinflammation and neuronal excitability .
Cancer Therapy
Fingolimod: exhibits properties that can induce apoptosis, autophagy, and cell cycle arrest. These mechanisms are crucial in cancer therapy, as they can inhibit the proliferation of cancer cells .
Immune Modulation
Beyond MS, fingolimod has implications in other immunomodulatory diseases. Its ability to modulate immune responses makes it a candidate for treating conditions characterized by an overactive immune system .
CNS Injuries
In cases of CNS injuries, fingolimod may promote neuroprotection and repair mechanisms. Its pharmacological effects on CNS cells could be beneficial in recovery from traumatic brain injuries and spinal cord injuries .
Wirkmechanismus
Target of Action
Des(octyl)hexyl fingolimod primarily targets the sphingosine 1-phosphate receptors (S1PRs) . These receptors play a crucial role in the immune system and central nervous system (CNS), regulating lymphocyte circulation and potentially having direct actions within the CNS .
Mode of Action
The active metabolite of Des(octyl)hexyl fingolimod, fingolimod-phosphate, interacts with S1PRs, leading to a range of pharmacological effects . The primary action is the downregulation of S1P receptors, which leads to the sequestration of lymphocytes . This reduces the number of T-cells in circulation and the CNS, thereby suppressing inflammation .
Biochemical Pathways
Des(octyl)hexyl fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes and also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α) . It reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to downstream effects such as apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift, and enhanced BDNF expression .
Pharmacokinetics
Des(octyl)hexyl fingolimod is efficiently absorbed with an oral bioavailability of >90% . It has a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing . The long half-life of fingolimod, together with its slow absorption, means that fingolimod has a flat concentration profile over time with once-daily dosing . It is largely cleared through metabolism by cytochrome P450 (CYP) 4F2 .
Result of Action
The result of Des(octyl)hexyl fingolimod’s action is a reduction in the severity of symptoms in conditions like multiple sclerosis . By reducing the number of T-cells in circulation and the CNS, it suppresses inflammation and potentially has direct actions within the CNS .
Action Environment
The action of Des(octyl)hexyl fingolimod can be influenced by various environmental factors. For instance, its pharmacokinetics are unaffected by renal impairment or mild-to-moderate hepatic impairment. Exposure to fingolimod is increased in patients with severe hepatic impairment . No clinically relevant effects of age, sex, or ethnicity on the pharmacokinetics of fingolimod have been observed .
Zukünftige Richtungen
Fingolimod is being studied for its potential therapeutic effects in diverse pathological conditions beyond multiple sclerosis. These include immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . It is also being considered as an adjunct therapy in various disparate pathological conditions .
Eigenschaften
IUPAC Name |
2-amino-2-[2-(4-hexylphenyl)ethyl]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)11-12-17(18,13-19)14-20/h7-10,19-20H,2-6,11-14,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZHSCCANOPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201794-93-5 | |
| Record name | Des(octyl)hexyl fingolimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201794935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1201794-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DES(OCTYL)HEXYL FINGOLIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MF3OW1XK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)
![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)
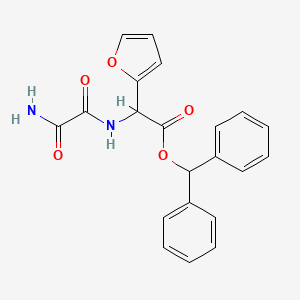
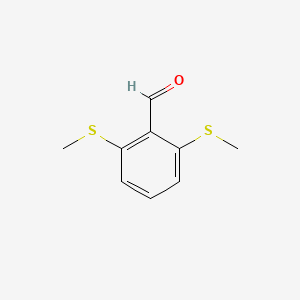
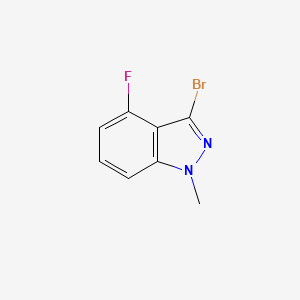
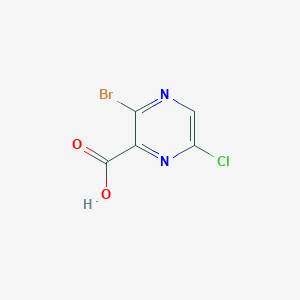
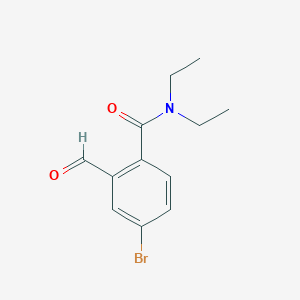
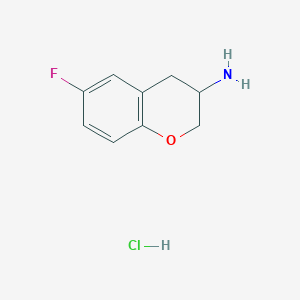
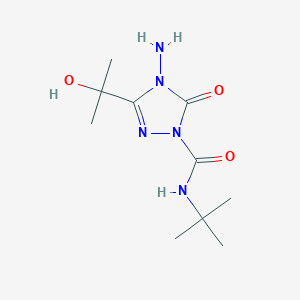

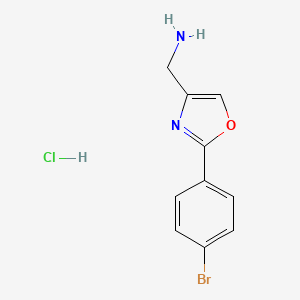

![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)